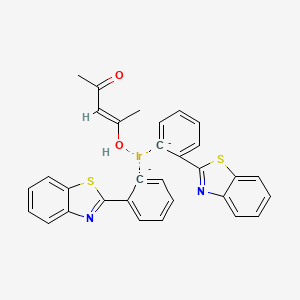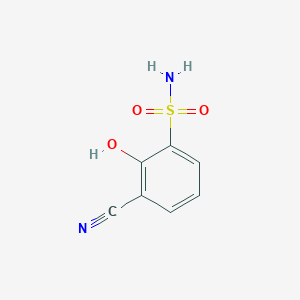
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups to simpler forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an iodine atom.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Another similar compound with a trifluoromethoxy group at a different position on the benzene ring.
Uniqueness
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the iodine atom plays a crucial role in the compound’s behavior and interactions .
Propriétés
Formule moléculaire |
C10H10ClF2IO |
|---|---|
Poids moléculaire |
346.54 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-9(8(14)6-7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clé InChI |
XRQACWAZEFZRAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)





![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)




